GC Retention Index (Kovats) on Non‑Polar SPB‑1 Column: 2,4‑Dimethyl‑5‑propyloxazole vs. 2‑Methyl‑4‑butyloxazole vs. 2,4,5‑Trimethyloxazole
On an SPB‑1 non‑polar capillary column, 2,4‑dimethyl‑5‑propyloxazole exhibits a Kovats retention index (RI) of 989. This value is 18 units higher than its positional isomer 2‑methyl‑4‑butyloxazole (RI = 971) and 163 units higher than the lower homolog 2,4,5‑trimethyloxazole (RI = 826), enabling unambiguous chromatographic resolution [1][2]. On OV‑101 (110 °C, isothermal), the RI is 1000; on PEG‑40M polar column the RI is 1319 [3].
ΔRI +18 vs. isomer
ΔRI +163 vs. trimethyl
| Evidence Dimension | Kovats retention index (non‑polar SPB‑1 column) |
|---|---|
| Target Compound Data | RI = 989 (SPB‑1); RI = 1000 (OV‑101, 110 °C) |
| Comparator Or Baseline | 2‑Methyl‑4‑butyloxazole: RI = 971 (SPB‑1); 2,4,5‑Trimethyloxazole: RI = 826 (SPB‑1) |
| Quantified Difference | ΔRI = +18 vs. 2‑methyl‑4‑butyloxazole; ΔRI = +163 vs. 2,4,5‑trimethyloxazole |
| Conditions | SPB‑1 fused silica capillary column (Supelco); Column temperature program: 50 °C (5 min) to 280 °C at 2 °C/min; He carrier gas at 2 mL/min [1] |
Why This Matters
A retention index difference (ΔRI) as small as 18 units versus a co‑eluting positional isomer ensures baseline separation during GC‑MS analysis, which is critical for accurate quantification in complex food matrices and for verifying the identity of purchased reference standards.
- [1] Carlin, J.T., Jin, Q.Z., Huang, T.-C., Ho, C.-T., & Chang, S.S. (1986). Identification of alkyloxazoles in the volatile compounds from french-fried potatoes. Journal of Agricultural and Food Chemistry, 34(4), 621–623. https://doi.org/10.1021/jf00070a008 View Source
- [2] Pherobase. Kovats retention index detail for 2me4me-5-propyloxazole. https://www.pherobase.com/database/kovats/kovats-detail-2me4me-5-propyloxazole.php View Source
- [3] NIST Chemistry WebBook. Oxazole, 2,4-dimethyl-5-propyl – Gas Chromatography data. https://webbook.nist.gov/cgi/cbook.cgi?ID=R46128&Units=SI&Mask=2000 View Source
